2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine
Overview
Description
2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8Cl2FN and its molecular weight is 208.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine are cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
this compound interacts with its targets by inhibiting the cyclooxygenase enzymes . This inhibition results in a decrease of prostaglandins in peripheral tissues . Prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain in animal models .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it reduces the production of prostaglandins, which are key players in the inflammation process .
Pharmacokinetics
After oral administration, this compound is 100% absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption . There is usually a delay in the onset of absorption of 1 to 4.5 hours and a reduction in peak plasma levels of less than 20% .
Result of Action
The molecular and cellular effects of this compound’s action include analgesic, anti-inflammatory, and antipyretic properties . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of the compound is higher under acidic conditions than in neutral and alkaline media .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . For instance, it has been found to inhibit the Carbonyl Reductase enzyme , which plays a crucial role in the development of resistance to anticancer treatment .
Cellular Effects
It has been suggested that the compound may have significant anti-inflammatory effects . In a study, it was found that a single intra-articular administration of a similar compound significantly suppressed pain responses in rats .
Molecular Mechanism
The molecular mechanism of action of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is not completely understood. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-lasting effects on cellular function . In a study, it was found that the compound exerted its anti-inflammatory effect for up to 28 days after a single administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It has been suggested that the compound may undergo bioactivation by cytochrome P450 oxidation to chemically reactive metabolites .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOHEYVHOGEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.